molecular formula C23H19N5O3S B4315201 N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4315201
M. Wt: 445.5 g/mol
InChI Key: LKGSWFQVMLCTKB-UHFFFAOYSA-N
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Description

N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a carbazole moiety linked to a benzimidazole unit via a thioacetamide bridge

Preparation Methods

The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the carbazole and benzimidazole precursors. These precursors are then linked through a thioacetamide bridge under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or carbazole rings, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as DNA or proteins.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other carbazole and benzimidazole derivatives. Compared to these, N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific linkage and functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are:

  • 3-(9H-carbazol-9-yl)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide
  • 9-ethyl-9H-carbazole-3-carbaldehyde
  • 5-nitro-1H-benzimidazole-2-thiol

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-2-27-20-6-4-3-5-16(20)17-11-14(7-10-21(17)27)24-22(29)13-32-23-25-18-9-8-15(28(30)31)12-19(18)26-23/h3-12H,2,13H2,1H3,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGSWFQVMLCTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

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